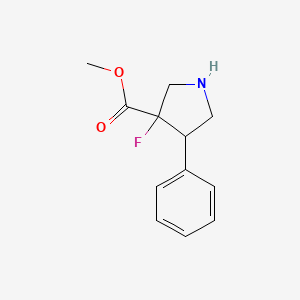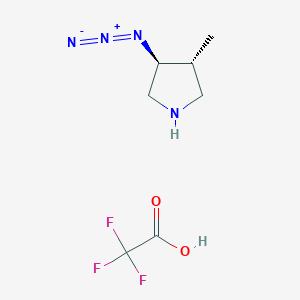
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: is a compound of interest in various fields of chemistry and biology. The compound consists of a pyrrolidine ring substituted with an azido group at the 3-position and a methyl group at the 4-position, combined with 2,2,2-trifluoroacetic acid. This unique structure imparts specific chemical properties and reactivity, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Azido-4-methylpyrrolidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through various methods, such as the cyclization of appropriate precursors.
Azidation: The introduction of the azido group at the 3-position is a critical step. This can be done using sodium azide (NaN₃) in the presence of a suitable solvent and catalyst.
Methylation: The methyl group is introduced at the 4-position using methylating agents like methyl iodide (CH₃I) under basic conditions.
Combination with 2,2,2-Trifluoroacetic Acid: The final step involves the reaction of the synthesized (3S,4R)-3-Azido-4-methylpyrrolidine with 2,2,2-trifluoroacetic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical reactions.
Substitution: The azido group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Substitution Reagents: Halides, thiols, and other nucleophiles.
Major Products
Amines: From reduction of the azido group.
Nitrenes: From oxidation of the azido group.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is used to study the effects of azido and trifluoroacetyl groups on biological systems. It serves as a probe for investigating enzyme mechanisms and protein interactions.
Medicine
In medicine, derivatives of (3S,4R)-3-Azido-4-methylpyrrolidine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
作用机制
The mechanism of action of (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid involves the interaction of its functional groups with molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The trifluoroacetyl group can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
(3S,4R)-3-Azido-4-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group.
(3S,4R)-3-Azido-4-phenylpyrrolidine: Contains a phenyl group, offering different reactivity and applications.
(3S,4R)-3-Azido-4-hydroxypyrrolidine: Hydroxy group provides different chemical properties and biological activities.
Uniqueness
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azido and trifluoroacetyl groups, which confer specific reactivity and stability. This makes it particularly valuable for applications requiring precise chemical modifications and stability under various conditions.
属性
IUPAC Name |
(3S,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDWIUDSNQLCE-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2522409.png)
![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)
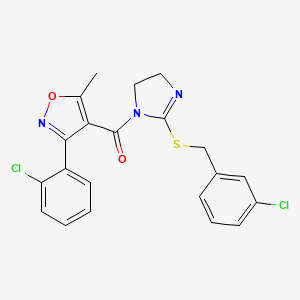
![ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)
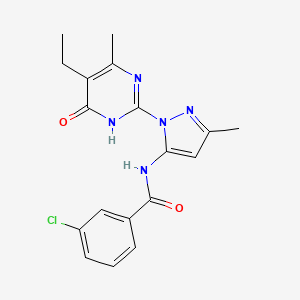
![2-(benzylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B2522415.png)

![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)
![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)
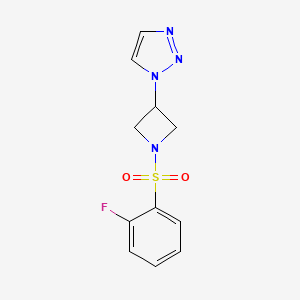

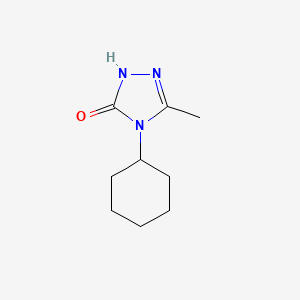
![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)
